molecular formula C12H9N3O3 B2976302 (E)-4-oxo-4-(6-quinoxalinylamino)-2-butenoic acid CAS No. 551931-32-9

(E)-4-oxo-4-(6-quinoxalinylamino)-2-butenoic acid

Cat. No.: B2976302
CAS No.: 551931-32-9
M. Wt: 243.222
InChI Key: ASTVVEAVFHNUSH-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-oxo-4-(6-quinoxalinylamino)-2-butenoic acid is a chemical compound supplied for research and experimental purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Compounds featuring the 4-oxo-2-butenoic acid (4-oxobutenoic acid) scaffold are recognized in medicinal chemistry as versatile intermediates and as structures with inherent biological activity. Research into this chemical class has indicated potential for various biological activities, including serving as building blocks in drug discovery . The quinoxaline moiety present in this compound is a privileged structure in drug discovery, known for contributing to a wide range of pharmacological activities. Researchers may find this compound valuable for developing new therapeutic agents or as a standard in analytical studies. The structure of this and similar compounds is typically confirmed using advanced spectroscopic methods, including UV, IR, and NMR spectroscopy . Always refer to the Safety Data Sheet (SDS) before handling. This product is not for human or veterinary use.

Properties

IUPAC Name

(E)-4-oxo-4-(quinoxalin-6-ylamino)but-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3/c16-11(3-4-12(17)18)15-8-1-2-9-10(7-8)14-6-5-13-9/h1-7H,(H,15,16)(H,17,18)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTVVEAVFHNUSH-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=NC=CN=C2C=C1NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-oxo-4-(6-quinoxalinylamino)-2-butenoic acid typically involves the condensation of a quinoxaline derivative with an appropriate butenoic acid precursor. One common method includes the reaction of 6-aminoquinoxaline with an α,β-unsaturated carbonyl compound under acidic or basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-4-oxo-4-(6-quinoxalinylamino)-2-butenoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinoxaline N-oxides.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-4-oxo-4-(6-quinoxalinylamino)-2-butenoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-4-oxo-4-(6-quinoxalinylamino)-2-butenoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interfere with cellular signaling pathways, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Structural Differences :

Physicochemical Properties

Property This compound* 4-Oxo-4-(phenylamino)-2-butenoic acid (2Z)-4-(4-Methylphenyl)amino-4-oxobut-2-enoic acid
Melting Point (°C) Not reported 206 Not reported
Boiling Point (°C) Not reported 442.1 (at 760 mmHg) Not reported
Density (g/cm³) Not reported 1.329 Not reported
Solubility Likely low in water (quinoxaline hydrophobicity) Moderate (polar carboxylic acid group) Higher in organic solvents (methyl group enhances lipophilicity)

*Predicted based on structural analogs.

Notable Trends:

  • Aromatic Substituents: Quinoxaline and phenyl derivatives exhibit higher melting points compared to alkyl-substituted analogs due to stronger intermolecular forces (e.g., π-π interactions) .
  • Solubility: The polar carboxylic acid group enhances water solubility, but bulky aromatic substituents (e.g., quinoxaline) counteract this effect, likely rendering the target compound less soluble than N-formylmaleamic acid .

Biological Activity

(E)-4-oxo-4-(6-quinoxalinylamino)-2-butenoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides an in-depth analysis of its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₉N₃O₃, with a molecular weight of 243.22 g/mol. The compound features a butenoic acid backbone linked to a quinoxalinylamino group, which enhances its biological interactions. The predicted boiling point is approximately 561.3°C, and it has a density of about 1.480 g/cm³ .

Anticancer Properties

Research has indicated that this compound exhibits anticancer properties, particularly against various cancer cell lines. Studies have shown that compounds with quinoxaline moieties often display significant antiproliferative activity. For instance, derivatives similar to this compound have demonstrated effectiveness in inhibiting the growth of HeLa, K562, and other tumor cell lines at micromolar concentrations .

A notable study reported that certain derivatives caused cell cycle arrest in the G2/M phase, indicating their potential as antitumor agents . Furthermore, the compound's mechanism of action may involve inhibition of tubulin assembly, which is critical for cancer cell division.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi . The presence of the quinoxaline structure is believed to enhance these effects compared to simpler analogs.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including microwave-assisted techniques that improve yield and efficiency . The aldol condensation reaction between glyoxylic acid and methyl ketone derivatives has been identified as a viable pathway for synthesizing this compound and its analogs.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The unique quinoxaline moiety contributes significantly to its pharmacological profile. Comparisons with structurally similar compounds reveal that variations in substituents can lead to significant differences in biological activity:

Compound NameMolecular FormulaKey Features
4-Oxo-4-(phenylamino)-2-butenoic acidC₁₀H₉NO₃Lacks quinoxaline structure; simpler analog
(E)-4-Oxo-4-phenylbut-2-enoic acidC₁₈H₁₄O₃Contains phenyl group instead of quinoxaline
2-Butenoic acid, 4-(ethylamino)-4-oxo-, (2Z)C₆H₉NO₃Different amino substituent; less complex

The distinct pharmacological profile of this compound suggests that it may serve as a lead compound for further drug development targeting cancer and infectious diseases.

Case Studies

  • Antiproliferative Activity : A study examined the antiproliferative effects of various derivatives against human tumor cell lines, highlighting the potential of this compound as a candidate for cancer therapy .
  • Antimicrobial Screening : Another investigation utilized disk diffusion methods to assess antimicrobial activity against several strains, demonstrating that certain derivatives exhibited high efficacy against both bacterial and fungal pathogens .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-4-oxo-4-(6-quinoxalinylamino)-2-butenoic acid, and how can reaction efficiency be assessed?

  • Methodological Answer : The compound can be synthesized via condensation reactions between activated carbonyl groups and quinoxaline derivatives. A common approach involves reacting (E)-4-oxo-2-butenoic acid derivatives with 6-aminoquinoxaline under controlled pH and temperature conditions. Reaction efficiency is evaluated through yield optimization (e.g., adjusting stoichiometry, solvent polarity, and catalysts) and monitored via thin-layer chromatography (TLC) or HPLC. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : Use 1H^1H and 13C^{13}C NMR to verify the (E)-stereochemistry and substitution patterns. For example, the α,β-unsaturated ketone moiety typically shows characteristic downfield shifts in 13C^{13}C NMR (~190 ppm for the carbonyl carbon) .
  • Purity Assessment : High-resolution mass spectrometry (HR-MS) confirms molecular weight, while HPLC with UV detection (e.g., at 254 nm) quantifies purity. Retention time consistency across runs is essential for reproducibility .

Advanced Research Questions

Q. How can researchers improve the yield and selectivity of this compound synthesis?

  • Methodological Answer :

  • Catalytic Optimization : Transition-metal catalysts (e.g., Pd or Cu) may enhance coupling efficiency between quinoxaline and butenoic acid derivatives. For example, Pd(OAc)2_2 has been used in analogous reactions to achieve >60% yields .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) stabilize intermediates, while additives like molecular sieves absorb byproducts (e.g., water in condensation reactions) .

Q. What strategies mitigate compound degradation during pharmacological assays?

  • Methodological Answer :

  • Stability Profiling : Conduct accelerated degradation studies under varying pH (1–10), temperature (4–37°C), and light exposure. LC-MS tracks degradation products (e.g., hydrolysis of the α,β-unsaturated ketone).
  • Sample Handling : Store solutions in amber vials at -20°C with desiccants to prevent photodegradation and moisture absorption. Use fresh stock solutions for bioassays .

Q. How can structure-activity relationship (SAR) studies elucidate the biological activity of this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents on the quinoxaline ring (e.g., electron-withdrawing groups) or the butenoic acid backbone to assess impacts on bioactivity. For example, antiproliferative activity in analogs correlates with substituent polarity and steric bulk .
  • Enzyme Assays : Test inhibition against target enzymes (e.g., kinases or oxidoreductases) using fluorescence-based assays. IC50_{50} values are calculated from dose-response curves, with molecular docking simulations to predict binding modes .

Q. What experimental design considerations are critical for in vivo studies of this compound?

  • Methodological Answer :

  • Pharmacokinetic Parameters : Measure bioavailability via oral and intravenous administration in rodent models. Plasma concentration-time profiles are analyzed using non-compartmental models (e.g., AUC, t1/2t_{1/2}).
  • Toxicity Screening : Conduct acute toxicity tests (OECD Guideline 423) with histopathological analysis of major organs. Dose escalation studies identify the maximum tolerated dose (MTD) .

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